5-(Oxiran-2-yl)-2,3-dihydrobenzofuran
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Overview
Description
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran is a chemical compound that features an oxirane ring fused to a dihydrobenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran typically involves the epoxidation of an appropriate precursor. One common method is the epoxidation of 2,3-dihydrobenzofuran derivatives using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and advanced purification techniques are often employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Diols: Formed from the ring-opening oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Benzofurans: Produced through nucleophilic substitution reactions.
Scientific Research Applications
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another oxirane-containing compound with potential anticancer properties.
Oxiranecarbonitriles: Compounds with both oxirane and cyano groups, used in various synthetic applications.
Uniqueness
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran is unique due to its fused dihydrobenzofuran structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(oxiran-2-yl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9-8(3-4-11-9)5-7(1)10-6-12-10/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHQYVMALMRRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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